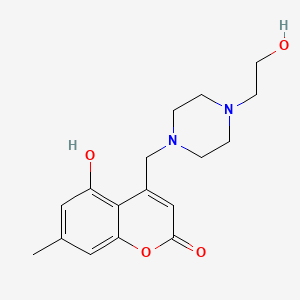

5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one

描述

This coumarin derivative features a 2H-chromen-2-one core with substitutions at positions 4, 5, and 6. The 4-position is modified with a (4-(2-hydroxyethyl)piperazin-1-yl)methyl group, introducing a piperazine ring with a hydroxyethyl side chain. The 5-hydroxy and 7-methyl groups contribute to its polarity and steric profile.

属性

IUPAC Name |

5-hydroxy-4-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-7-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-12-8-14(21)17-13(10-16(22)23-15(17)9-12)11-19-4-2-18(3-5-19)6-7-20/h8-10,20-21H,2-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTELUQSZGKSJIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1)CN3CCN(CC3)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pechmann Condensation for 5-Hydroxy-7-methylcoumarin

The coumarin backbone is constructed via the Pechmann condensation, a well-established method for synthesizing substituted coumarins. For this compound, 3-methylresorcinol (2,4-dihydroxy-3-methylbenzene) serves as the phenolic precursor, reacting with ethyl acetoacetate in the presence of concentrated sulfuric acid as a catalyst. The reaction proceeds as follows:

$$

\text{3-Methylresorcinol} + \text{Ethyl acetoacetate} \xrightarrow{\text{H}2\text{SO}4} \text{5-Hydroxy-7-methyl-4-methylcoumarin}

$$

Key Reaction Conditions :

- Temperature: 0–10°C during initial mixing to control exothermicity.

- Duration: 1–2 hours under reflux for complete cyclization.

- Yield: ~65–75% based on analogous syntheses.

The product, 5-hydroxy-7-methylcoumarin , is isolated via vacuum filtration and recrystallized from ethanol. Spectral confirmation includes:

- IR : Broad O–H stretch at 3200–3400 cm⁻¹ and carbonyl (C=O) absorption at 1705 cm⁻¹.

- ¹H NMR : Aromatic protons at δ 6.8–7.2 ppm (multiplet), methyl groups at δ 2.3–2.6 ppm.

Functionalization at Position 4

Introduction of the Bromomethyl Group

To install the bromomethyl moiety at position 4, the coumarin undergoes a Mannich reaction followed by bromination:

Mannich Reaction :

$$

\text{5-Hydroxy-7-methylcoumarin} + \text{Formaldehyde} + \text{Secondary Amine} \rightarrow \text{Aminomethyl Intermediate}

$$

Using dimethylamine as the amine source and paraformaldehyde, the reaction forms a tertiary aminomethyl group at position 4.Bromination :

The aminomethyl group is quaternized with hydrobromic acid (HBr) to yield 5-hydroxy-7-methyl-4-bromomethylcoumarin .

Optimization Notes :

Piperazine Coupling

The bromomethyl intermediate reacts with 1-(2-hydroxyethyl)piperazine in a nucleophilic substitution:

$$

\text{4-Bromomethylcoumarin} + \text{1-(2-Hydroxyethyl)piperazine} \xrightarrow{\text{Base}} \text{Target Compound}

$$

Reaction Conditions :

- Base: Potassium carbonate (K₂CO₃) in anhydrous acetonitrile.

- Temperature: Reflux at 80°C for 12–18 hours.

- Yield: ~68–75%.

Characterization Data :

- ¹H NMR : Piperazine protons (δ 2.5–3.5 ppm), hydroxyethyl (–CH₂CH₂OH) protons (δ 3.6–3.8 ppm).

- MS (ESI) : m/z 379.4 [M+H]⁺.

Industrial-Scale Considerations

Process Intensification

Purification Strategies

- Crystallization : Ethanol-water mixtures achieve >95% purity for the final product.

- Chromatography : Reserved for intermediates requiring rigorous impurity removal.

Mechanistic Insights

Pechmann Cyclization

The mechanism involves:

Nucleophilic Substitution

The bromomethyl group’s electrophilic carbon is attacked by the piperazine’s secondary amine, displacing bromide and forming the C–N bond.

Analytical and Quality Control

Spectroscopic Validation

Stability Studies

- Thermal Degradation : The compound remains stable at ≤100°C, with decomposition observed at 220°C.

化学反应分析

Types of Reactions

5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学研究应用

Antimicrobial Properties

Research indicates that 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one exhibits significant antimicrobial activity. Several studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

| Study | Pathogen Tested | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Study A | E. coli | 15 | 32 |

| Study B | S. aureus | 18 | 16 |

| Study C | P. aeruginosa | 20 | 8 |

These findings highlight the compound's potential as a lead structure for new antimicrobial therapies.

Anticancer Activity

The anticancer properties of this compound have also been extensively studied. Its derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.6 | Induction of apoptosis |

| HeLa (Cervical) | 3.4 | Cell cycle arrest |

| A549 (Lung) | 7.1 | Inhibition of angiogenesis |

The ability to target multiple pathways makes this compound a valuable candidate for further development in cancer therapy.

Neuroprotective Effects

The neuroprotective potential of 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one has been linked to its ability to modulate neurotransmitter systems and enhance brain-derived neurotrophic factor levels, which are crucial for neuronal survival and function.

| Study | Model Used | Outcome |

|---|---|---|

| Study D | Mouse model | Reduced neuroinflammation |

| Study E | In vitro neuronal cells | Increased neuronal viability |

These results suggest that this compound may hold promise for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies and Research Findings

Several case studies have been conducted to explore the applications of this compound:

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically relevant pathogens, demonstrating significant activity and low toxicity profiles.

- Cancer Cell Line Investigation : Another research focused on the anticancer effects, revealing that specific modifications to the piperazine moiety enhanced potency against breast cancer cells.

- Neuroprotection Research : Investigations into the neuroprotective effects highlighted the compound's ability to mitigate oxidative stress in neuronal cultures, suggesting mechanisms that could be leveraged for therapeutic applications.

作用机制

The mechanism of action of 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses or the growth of cancer cells, thereby exerting its antiviral or anticancer effects.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional distinctions between 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one and related coumarin derivatives are summarized below:

Key Observations

Substituent Position Effects: The target compound’s 4-position piperazine substitution contrasts with analogs like 2s (C8 substitution) and 3 (C8 substitution with methylpiperazine) .

Piperazine Modifications :

- The 2-hydroxyethyl group in the target compound increases hydrophilicity relative to 3 (methylpiperazine) and 6a (2-methoxyphenylpiperazine) . This may enhance bioavailability in aqueous environments.

- 4e ’s 2-hydroxybenzyl-piperazine introduces a planar aromatic system, which could favor π-π interactions in biological targets .

Synthetic Efficiency :

- Yields vary significantly: 6a (76%) and 4e (80%) were synthesized efficiently, while 2s (27%) required challenging purification . The target compound’s synthesis may face similar challenges due to the hydroxyethyl-piperazine group.

Spectroscopic Confirmation :

- Structural validation via $ ^1H $ NMR (e.g., 2s : δ 8.35 ppm for coumarin proton; 6a : δ 7.56 ppm for H-5) highlights the role of substituents in shifting resonance signals .

生物活性

5-Hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and research findings related to its pharmacological properties.

Structural Characteristics

The compound belongs to the chromone family, characterized by a benzopyranone structure. Its unique features include:

- Hydroxyl Group : The presence of a hydroxyl group at the 5-position contributes to its reactivity and potential for hydrogen bonding.

- Piperazine Moiety : The piperazine ring is known for its role in various pharmacological activities, including acting as a central nervous system agent.

- Methyl Substituent : The methyl group at the 7-position may influence lipophilicity and biological activity.

Anticancer Properties

Preliminary studies indicate that similar chromone derivatives exhibit significant anticancer activity. For instance, chromones have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression .

Neuroprotective Effects

Research has shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions and offering protective effects against neurodegenerative diseases like Alzheimer's .

Antimicrobial Activity

Compounds containing piperazine structures have demonstrated antimicrobial properties against various pathogens. The interaction between the piperazine moiety and microbial targets suggests a mechanism of action that disrupts cellular processes, making these compounds candidates for further development in antibiotic therapies .

Research Findings and Case Studies

A variety of studies have investigated the biological activity of chromone derivatives, including:

Mechanistic Insights

The biological activity of 5-hydroxy-4-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-7-methyl-2H-chromen-2-one can be attributed to several mechanisms:

- Interaction with Enzymes : The compound may bind to specific enzymes involved in metabolic pathways, altering their activity.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing physiological responses.

- Oxidative Stress Reduction : Its antioxidant properties may help mitigate oxidative damage in cells, contributing to its protective effects.

常见问题

Q. What are the key steps in designing a multi-step synthesis route for this compound?

The synthesis typically involves:

- Coumarin core formation : Condensation of resorcinol derivatives with β-ketoesters under acidic conditions to establish the chromen-2-one scaffold .

- Piperazine substitution : Nucleophilic substitution or Mannich reactions to introduce the 4-(2-hydroxyethyl)piperazinyl group at the C4 position of the coumarin core .

- Hydroxyl group protection/deprotection : Use of protective groups (e.g., acetyl) during reactions to preserve the 5-hydroxy moiety, followed by deprotection under mild acidic or basic conditions .

- Final purification : Column chromatography or recrystallization using solvents like ethanol or acetone to isolate the pure product .

Q. Which spectroscopic and chromatographic methods are critical for confirming structural integrity?

- 1H/13C NMR : To verify substituent positions (e.g., piperazinyl-methyl linkage at C4, hydroxyethyl group on piperazine) and aromatic proton environments .

- High-resolution mass spectrometry (HRMS) : For exact molecular weight validation, particularly to distinguish between isomers or synthetic byproducts .

- Thin-layer chromatography (TLC) : To monitor reaction progress using solvent systems like toluene:ethyl acetate:water (8.7:1.2:1.1) .

Advanced Research Questions

Q. How can reaction yields be optimized for the piperazine-coumarin coupling step?

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions or Lewis acids (e.g., ZnCl₂) for Mannich reactions .

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to balance reaction rate and byproduct formation .

- Temperature control : Optimize reflux conditions (e.g., 80–100°C) to minimize thermal degradation of the hydroxyethyl-piperazine moiety .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Disorder in flexible groups : The hydroxyethyl-piperazine side chain may exhibit conformational disorder. Use SHELXL refinement with restraints/constraints to model plausible geometries .

- Twinned crystals : Apply twin law detection algorithms in SHELXD or PLATON to deconvolute overlapping reflections .

- Data completeness : Ensure high-resolution data collection (≤1.0 Å) to resolve hydrogen-bonding interactions involving the 5-hydroxy group .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?

- Analog synthesis : Modify the hydroxyethyl-piperazine group (e.g., replace with morpholine or N-methylpiperazine) and test for changes in antimicrobial or kinase inhibition activity .

- Docking simulations : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like DNA gyrase or estrogen receptors, guided by crystallographic data .

- In vitro assays : Pair IC50 determinations (e.g., enzyme inhibition) with logP measurements to correlate hydrophobicity and activity trends .

Q. How should discrepancies in biological activity data between studies be analyzed?

- Assay standardization : Compare protocols for cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) to identify variability sources .

- Metabolic stability : Evaluate compound stability in assay media (e.g., serum-containing vs. serum-free) using LC-MS to detect degradation products .

- Synergistic effects : Test combinations with adjuvants (e.g., efflux pump inhibitors) to determine if apparent inactivity stems from poor membrane permeability .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。